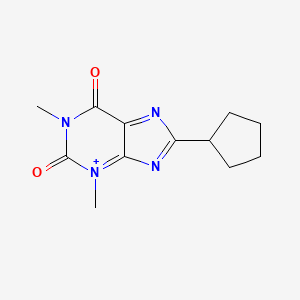
8-Cyclopentyl-1,3-dimethylpurin-3-ium-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Cyclopentyl-1,3-dimethylxanthine typically involves the alkylation of theophylline with cyclopentyl bromide under basic conditions . The reaction is carried out in an organic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile, with a base like potassium carbonate to facilitate the alkylation process .
Industrial Production Methods
Industrial production methods for 8-Cyclopentyl-1,3-dimethylxanthine are not widely documented. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring purity through recrystallization or chromatography techniques .
化学反应分析
Types of Reactions
8-Cyclopentyl-1,3-dimethylxanthine primarily undergoes substitution reactions due to the presence of reactive sites on the xanthine ring .
Common Reagents and Conditions
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Alkylation and acylation reactions are common, using reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions include various alkylated or acylated derivatives of 8-Cyclopentyl-1,3-dimethylxanthine, which may have different pharmacological properties .
科学研究应用
8-Cyclopentyl-1,3-dimethylxanthine has a wide range of applications in scientific research:
作用机制
8-Cyclopentyl-1,3-dimethylxanthine exerts its effects by selectively antagonizing adenosine A1 receptors . This inhibition prevents the normal action of adenosine, which typically acts to reduce neuronal activity and promote sleep . By blocking these receptors, 8-Cyclopentyl-1,3-dimethylxanthine increases neuronal activity and has stimulant effects . Additionally, its role as a non-selective phosphodiesterase inhibitor contributes to its overall pharmacological profile .
相似化合物的比较
Similar Compounds
8-Chlorotheophylline: Another xanthine derivative with stimulant properties.
8-Phenyltheophylline: A potent adenosine receptor antagonist with similar pharmacological effects.
DMPX (3,7-Dimethyl-1-propargylxanthine): A selective adenosine receptor antagonist.
DPCPX (8-Cyclopentyl-1,3-dipropylxanthine): A highly selective A1 receptor antagonist.
Uniqueness
8-Cyclopentyl-1,3-dimethylxanthine is unique due to its high selectivity for the A1 adenosine receptor and its dual role as a phosphodiesterase inhibitor . This combination of properties makes it a valuable tool in both research and potential therapeutic applications .
属性
分子式 |
C12H15N4O2+ |
|---|---|
分子量 |
247.27 g/mol |
IUPAC 名称 |
8-cyclopentyl-1,3-dimethylpurin-3-ium-2,6-dione |
InChI |
InChI=1S/C12H15N4O2/c1-15-10-8(11(17)16(2)12(15)18)13-9(14-10)7-5-3-4-6-7/h7H,3-6H2,1-2H3/q+1 |
InChI 键 |
GZNNIBJTHWUMCW-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=O)C2=NC(=NC2=[N+](C1=O)C)C3CCCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


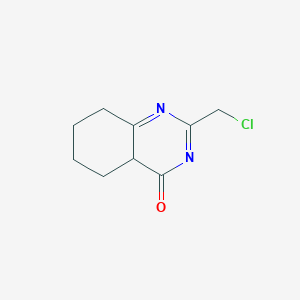
![6-Hydroxy-1-(pyrazolidin-4-ylmethyl)-5-[[4-[[6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-yl]amino]piperidin-1-yl]methyl]indole-2-carbonitrile](/img/structure/B12356405.png)
![5-Methoxy-3,5-dihydroimidazo[4,5-b]pyridine-2-thione](/img/structure/B12356416.png)
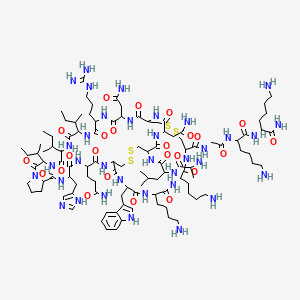
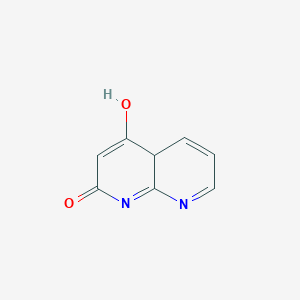
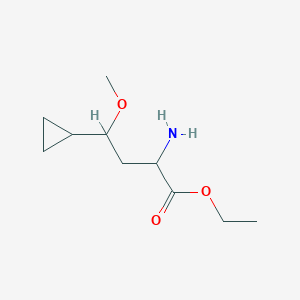
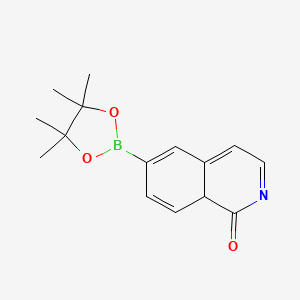
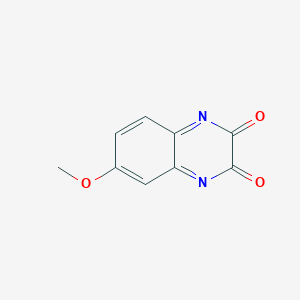
![(1R,5S)-3-(propan-2-yl)-3-azabicyclo[3.2.1]octan-8-amine](/img/structure/B12356450.png)
![propan-2-yl (2S)-2-[[[(2R,3R,4S,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B12356453.png)
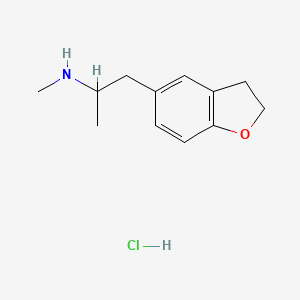
![7-bromo-4aH-pyrido[3,2-d]pyrimidin-4-one](/img/structure/B12356462.png)


